Sodium aluminosilicate

Overview

Description

Sodium aluminosilicate is a synthetic or naturally occurring compound with the general formula $ \text{Na}2\text{O} \cdot \text{Al}2\text{O}3 \cdot n\text{SiO}2 $, where $ n $ varies depending on the synthesis method and application. It exists in amorphous and crystalline forms, characterized by distinct ratios of silica (SiO$2$), aluminum (Al$2$O$3$), and sodium (Na$2$O) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common method involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . The choice of method affects the morphology, dispersion, and porous structure of the resultant this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum sulfate with sodium silicate, followed by precipitation. Another industrial method involves reacting sodium metasilicate, metabisulfite, and aluminum sulfate through steam heating . These methods are designed to produce this compound with specific properties suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium aluminosilicate undergoes various chemical reactions, including ion exchange, adsorption, and catalysis. It does not typically undergo oxidation or reduction reactions due to its stable structure.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids and bases, which can modify its structure and properties. For example, treatment with sodium hydroxide can enhance its ion-exchange capacity .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, treating this compound with acids can lead to the formation of aluminosilicic acid and other related compounds .

Scientific Research Applications

Sodium aluminosilicate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which sodium aluminosilicate exerts its effects is primarily through its ability to adsorb and exchange ions. The aluminosilicate framework provides numerous sites for ion exchange, making it effective in applications such as water softening and catalysis . The molecular targets include various cations, which are exchanged with sodium ions in the aluminosilicate structure.

Comparison with Similar Compounds

Hydrated Sodium Calcium Aluminosilicates (HSCAS)

HSCAS compounds, such as HSCAS-1 and HSCAS-3, are used to mitigate aflatoxin toxicity in animal feed. Unlike sodium aluminosilicate, HSCAS contains calcium (Ca$^{2+}$) in its structure, enhancing its ability to bind mycotoxins through cation exchange. Studies show HSCAS effectively reduces clinical signs of aflatoxicosis in livestock, whereas this compound lacks comparable efficacy data .

Structural and Functional Differences :

| Property | This compound | HSCAS |

|---|---|---|

| Primary Cations | Na$^+$ | Na$^+$, Ca$^{2+}$ |

| Toxin Binding Mechanism | Limited data | Cation exchange |

| Efficacy in Feed Safety | Inconclusive | Proven |

Calcium Silicate Hydrates (C-S-H) and N-A-S-H Gels

In cementitious systems, this compound forms N-A-S-H gels, while calcium aluminosilicates form C-(N)-S-H gels. Key differences include:

Solubility and Stability :

- N-A-S-H Gels : Exhibit lower solubility products ($ K_{S0} $) compared to C-S-H gels at 25–50°C, enhancing durability in alkaline environments .

- Mechanical Properties: this compound glasses show increased Young’s modulus (up to 85 GPa) with higher Al/Na ratios, outperforming many calcium-based silicates .

Thermochemical Data :

| Gel Type | Al/Si Ratio | $ K_{S0} $ (25°C) | Young’s Modulus (GPa) |

|---|---|---|---|

| N-A-S-H | 0.25–0.50 | $ 10^{-8.5} $ | 70–85 |

| C-(N)-S-H | N/A | $ 10^{-6.2} $ | 20–40 |

Zeolites (e.g., Clinoptilolite, Sodalite)

Zeolites are microporous aluminosilicates with frameworks of SiO$4$ and AlO$4$ tetrahedra. This compound shares structural similarities but differs in functionality:

Adsorption Capacity :

- Clinoptilolite: Effective in fluoride ion adsorption via Al-F complexation, dependent on pH .

- Sodalite : Synthesized from fly ash with low SiO$2$/Al$2$O$_3$ ratios (~1.7), forming hydroxy sodalite structures under alkaline conditions .

Comparison of Adsorption Performance :

Metal-Organic Frameworks (MOFs)

MOFs, such as those incorporating aluminum, offer ultra-high porosity (e.g., surface areas >5,000 m²/g) but lack the thermal stability of this compound, which retains structural integrity up to 1,500°C .

Biological Activity

Sodium aluminosilicate (SAS) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of medicine, agriculture, and food safety. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a naturally occurring mineral and a synthetic compound often used in various applications, including as an adsorbent for toxins and as a food additive. Its structure consists of silicate tetrahedra and aluminum octahedra, which contribute to its unique properties.

1. Adsorption Properties

This compound demonstrates significant adsorption capabilities, particularly in binding mycotoxins and other harmful substances. A study evaluated a modified hydrated sodium calcium aluminosilicate (HSCAS) adsorbent, Amdetox™, which effectively reduced the toxicity of T-2 toxin in chicks. The study revealed that Amdetox™ could ameliorate serum biochemical changes induced by T-2 toxin without negatively affecting growth performance or nutrient digestibility in poultry .

Table 1: Efficacy of Amdetox™ in Reducing T-2 Toxin Toxicity

| Parameter | Control Group | Amdetox™ Group |

|---|---|---|

| AST Activity (U/L) | 45 | 30 |

| ALT Activity (U/L) | 50 | 35 |

| Weight Gain (g) | 100 | 110 |

| Nutrient Digestibility (%) | 85 | 84 |

2. Pharmacokinetics

A pharmacokinetic study compared the bioavailability of silicon and aluminum from this compound with other compounds like zeolite A and magnesium trisilicate in beagle dogs. The results indicated that this compound had a moderate absorption profile, with mean plasma silicon levels reaching statistical significance when compared to baseline measurements .

Table 2: Bioavailability of Silicon from Various Compounds

| Compound | AUC (mg·hr/L) | Cmax (mg/L) | Tmax (hrs) |

|---|---|---|---|

| Zeolite A | 9.5 ± 4.5 | 1.07 ± 1.06 | 7.9 ± 6.4 |

| This compound | 7.7 ± 1.6 | 0.67 ± 0.27 | 5.8 ± 4.6 |

| Magnesium Trisilicate | 8.8 ± 3.0 | 0.75 ± 0.31 | 6.9 ± 6.3 |

3. Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated this compound as a feed additive and deemed it safe for use in animal feed, indicating no adverse effects on the environment or animal health . This regulatory endorsement highlights its potential for safe application in agricultural practices.

Case Studies

Several studies have explored the impact of this compound on health and environmental safety:

- Study on Poultry Health: Research demonstrated that supplementation with modified HSCAS improved health outcomes in poultry by reducing toxin-induced liver damage while maintaining growth performance metrics .

- This compound in Waste Management: Investigations into the fouling behavior of this compound in industrial processes revealed its role in mitigating scale formation during chemical processing, which is crucial for maintaining equipment efficiency .

Q & A

Q. Basic: What experimental conditions are critical for synthesizing specific sodium aluminosilicate phases (e.g., hydroxysodalite, cancrinite)?

Answer: Synthesis of this compound phases requires precise control of temperature, solution composition (NaOH/Al/Si ratios), and seeding strategies. For hydroxysodalite and cancrinite, temperatures between 65–95°C and alkaline solutions (pH >12) are typical. Seeding with amorphous aluminosilicate particles accelerates nucleation and reduces supersaturation time . Hydrothermal methods with controlled Al/Na ratios (e.g., Al/Na >1 for cancrinite) yield distinct crystalline phases .

Q. Basic: Which analytical techniques are most effective for characterizing this compound structures?

Answer: Key techniques include:

- XRD : Identifies crystalline phases (e.g., hydroxysodalite vs. zeolite A) .

- SEM-EDS : Maps elemental distribution and morphology .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states and thermal stability .

- FTIR/Raman Spectroscopy : Probes Al/Si coordination and bonding .

Q. Advanced: How do molecular dynamics (MD) simulations enhance understanding of this compound gel structures?

Answer: MD simulations reveal atomic-scale details, such as:

- Coordination states : Al predominantly 4-coordinated in peralkaline compositions (Al/Na <1), with 5-coordinated Al emerging in peraluminous systems (Al/Na >1) .

- Network topology : Layered-disordered structures with interlayer water improve correlation with experimental geopolymer data .

- Mechanical properties : Simulated Young’s modulus increases with Al/Na ratio, aligning with experimental trends .

Q. Advanced: What thermodynamic models are used to predict this compound solubility in alkaline solutions?

Answer: The Park-Englezos model (1999) integrates ionic strength and temperature effects to calculate solubility products (Ksp). Zeng-Li (2012) extended this with activity coefficients for NaOH-NaAl(OH)4 systems, critical for desilication kinetics in Bayer processes . Experimental validation uses batch precipitation tests at 25–95°C .

Q. Basic: How does ionic strength affect colloidal stability of this compound suspensions?

Answer: High ionic strength (>0.5 M Na<sup>+</sup>) compresses the electrical double layer, promoting particle aggregation. Specific Na<sup>+</sup> adsorption at aluminosilicate surfaces lowers zeta potential near isoelectric points (pH 7.2–8.5), destabilizing colloids .

Q. Advanced: How to resolve contradictions in solubility data for this compound phases?

Answer: Discrepancies arise from kinetic vs. equilibrium conditions. Seeded experiments (e.g., amorphous seeds at 65°C) achieve rapid supersaturation depletion, isolating metastable phases . Solubility is re-evaluated using in situ XRD and ICP-OES to track phase transformations .

Q. Advanced: What is the role of elevated temperature in the mechanical properties of this compound gels?

Answer: MD simulations show that heating (300–1500 K) disrupts Al-O-Si bonds, increasing water diffusivity and hydroxyl formation. Tensile strength decreases due to network depolymerization, but ductility improves as structural rearrangements accommodate stress .

Q. Basic: What factors influence the formation of amorphous vs. crystalline this compound phases?

Answer: Crystallinity depends on:

- Temperature : >80°C favors zeolitic phases (e.g., hydroxysodalite) .

- Seeding : Amorphous seeds promote rapid precipitation, while crystalline seeds template specific structures .

- Al/Na ratio : Al-rich systems (Al/Na >1) favor amorphous gels .

Q. Advanced: How does CO2 affect the viscosity of this compound melts under high pressure?

Answer: High-pressure (2.4 GPa) viscometry using synchrotron X-ray imaging shows CO2-bearing melts have 10x lower viscosity than CO2-free analogs. Reduced melt polymerization due to carbonate incorporation explains this behavior .

Q. Basic: How do Al/Na ratios influence the structural and mechanical properties of aluminosilicate glasses?

Answer: Increasing Al/Na ratios (0.6–1.5):

Properties

IUPAC Name |

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

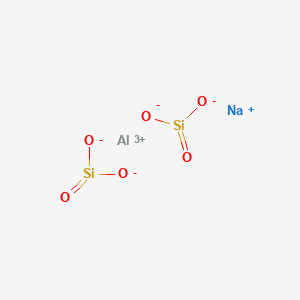

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.